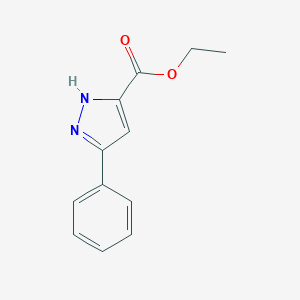

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

13599-12-7 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

ethyl 5-phenylpyrazolidine-3-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3 |

InChI Key |

AIJNBYVUKGOZOF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CC(NN1)C2=CC=CC=C2 |

Other CAS No. |

5932-30-9 |

solubility |

10.7 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Phenyl 1h Pyrazole 5 Carboxylate and Its Analogues

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrazole (B372694) synthesis, involving the formation of the heterocyclic ring by reacting a compound containing a hydrazine (B178648) moiety with a 1,3-dicarbonyl compound or a synthetic equivalent.

The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic and widely used method for preparing pyrazoles, often referred to as the Knorr pyrazole synthesis. youtube.com This method is versatile and can be adapted to produce a wide range of substituted pyrazoles. nih.govbeilstein-journals.org For the synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, the required starting materials are phenylhydrazine (B124118) and a suitable 1,3-dicarbonyl compound, such as ethyl benzoylpyruvate. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. youtube.com The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to optimize the yield. google.com

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |

| Phenylhydrazine | Ethyl Acetoacetate (B1235776) | 3-methyl-1-phenylpyrazol-5-one | orientjchem.org |

| Hydrazine Hydrate | Ethyl Acetoacetate | 3-methyl-1H-pyrazol-5(4H)-one | nih.gov |

| Phenylhydrazine | Ethyl Benzoylpyruvate | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | N/A |

A significant challenge in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is the potential formation of regioisomeric mixtures, which can be difficult to separate. researchgate.net The use of unsymmetrical enaminodiketones as precursors offers a solution to this problem, allowing for a high degree of regioselectivity. researchgate.netthieme-connect.com In this approach, the enamine functionality directs the initial nucleophilic attack of the hydrazine to a specific carbonyl group, thereby controlling the orientation of the substituents in the final pyrazole product. researchgate.netresearchgate.net This method has been successfully employed for the synthesis of various polysubstituted pyrazoles, including pyrazole-5-carboxylates. thieme-connect.comthieme-connect.com

Another variation of the cyclocondensation approach involves the use of 2,4-diketocarboxylic esters. These compounds can be prepared through a Claisen condensation of an alkylphenone with diethyl oxalate. beilstein-journals.org The subsequent reaction with a hydrazine derivative, such as an N-alkylhydrazinium salt, leads to the formation of the corresponding pyrazole. beilstein-journals.org While effective, this method may require a solvent exchange after the initial Claisen condensation, making a one-pot synthesis challenging. beilstein-journals.org

The reaction of phenylhydrazine with ethyl acetoacetate is a well-known reaction that primarily yields 3-methyl-1-phenylpyrazol-5-one, a precursor to many other pyrazole derivatives. orientjchem.orgresearchgate.net While this specific reaction does not directly produce the target molecule, it is a fundamental example of pyrazole synthesis. orientjchem.orgresearchgate.netrasayanjournal.co.in The reaction with ethyl propionate (B1217596) and phenylhydrazine is less common for the direct synthesis of the target pyrazole ring structure. The synthesis of 1,3,5-substituted pyrazoles can be achieved using ethyl acetoacetate as a starting material in multi-step syntheses. researchgate.net

[3+2] Cycloaddition Strategies

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide another powerful route to the pyrazole nucleus. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

In this synthetic strategy, ethyl diazoacetate acts as the 1,3-dipole precursor. It reacts with an α,β-unsaturated carbonyl compound (the dipolarophile) to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. The reaction of ethyl diazoacetate with 2-methylene-1,3-dicarbonyl compounds has been shown to produce stable 4,5-dihydro-1H-pyrazole derivatives in good yields. nih.gov Furthermore, metal-free [3+2] cycloaddition reactions between substituted vinyl sulfonyl fluorides and ethyl diazoacetate have been developed for the synthesis of pyrazoles. organic-chemistry.org Gold-catalyzed cycloadditions involving ethyl diazoacetate have also been reported to produce various heterocyclic structures. nih.gov

Cycloadditions between Alkynes and Nitrilimines

A prominent method for synthesizing pyrazoles is the [3+2] cycloaddition reaction between alkynes and nitrilimines. nih.govresearchgate.net Nitrilimines, typically generated in situ from hydrazonoyl halides or by the photochemical reaction of tetrazoles, are 1,3-dipoles that readily react with dipolarophiles like alkynes. researchgate.netmdpi.comrsc.org This approach offers a high degree of regioselectivity, which is a significant advantage over some classical methods. organic-chemistry.org

The reaction of nitrilimines with terminal or internal alkynes leads to the formation of polysubstituted pyrazoles. researchgate.net For instance, the reaction of diphenylnitrilimine with an alkene can yield a 1,3,5-substituted pyrazole. nih.gov The use of alkyne surrogates, such as vinyl derivatives with a suitable leaving group, has also been explored to overcome challenges associated with alkyne preparation and to control regioselectivity. nih.gov For example, vinylsulfonium salts and ninhydrin-derived Morita–Baylis–Hillman carbonates have been successfully employed as alkyne equivalents in cycloaddition reactions with nitrilimines to produce a variety of substituted pyrazoles in high yields. rsc.orgorganic-chemistry.org

The regioselectivity of the cycloaddition is often influenced by steric and electronic factors of the substituents on both the nitrilimine and the alkyne. The mechanism is generally considered to be a concerted process, although stepwise pathways have also been proposed, particularly in reactions involving certain substituted reactants. organic-chemistry.org

Advanced and Catalytic Synthesis Routes

To enhance efficiency, yield, and substrate scope, a variety of advanced and catalytic methods for pyrazole synthesis have been developed. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules like pyrazoles from simple starting materials in a single synthetic operation. researchgate.net These reactions are highly atom-economical and environmentally benign. biointerfaceresearch.com

A common MCR approach for pyrazole synthesis involves the reaction of a hydrazine, a 1,3-dicarbonyl compound (or its precursor), and another component. For example, a one-pot, four-component domino reaction of hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water has been developed to synthesize novel 1H-furo[2,3-c]pyrazole-4-amines, where a pyrazolone (B3327878) is generated in situ. researchgate.net Another example is the one-pot, three-component reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates to produce 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com

These MCRs often proceed with high yields and can be catalyzed by various catalysts, including nano-ZnO and HAp/ZnCl2 nano-flakes. nih.govbiointerfaceresearch.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of pyrazoles. dergipark.org.trnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. dergipark.org.tryoutube.com

This technique has been successfully applied to various pyrazole syntheses, including the reaction of 3-aminocrotononitrile (B73559) or α-cyanoketones with aryl hydrazines in the presence of an acid. nih.govyoutube.com For instance, the synthesis of 1-aryl-1H-pyrazole-5-amines has been achieved in 10-15 minutes with yields of 70-90% using microwave heating. nih.gov Water is often used as a solvent, making the process more environmentally friendly. nih.gov

The synthesis of 1H-pyrazole-5(3)-carboxylate derivatives has also been accomplished using microwave irradiation, highlighting the versatility of this method for preparing compounds structurally related to Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. dergipark.org.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazoles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes dergipark.org.trnih.gov |

| Yields | Often lower to moderate | Generally higher dergipark.org.trnih.gov |

| Energy Consumption | Higher | Lower |

| Solvent Use | Often requires organic solvents | Can often be performed in water nih.gov |

This table provides a general comparison. Specific outcomes may vary depending on the reaction.

Amorphous Carbon-Supported Acid Catalysis in Pyrazole Ring Formation

Solid acid catalysts, particularly those based on amorphous carbon functionalized with sulfonic acid (SO3H) groups, represent a green and recyclable alternative to homogeneous acid catalysts like sulfuric acid for pyrazole synthesis. acs.orgresearchgate.net These catalysts are heterogeneous, allowing for easy separation from the reaction mixture and potential for reuse. researchgate.net

Polyvinylsulfonic acid (PVSA) has been demonstrated as an effective Brønsted acid catalyst for the synthesis of pyrazoles from the condensation of phenylhydrazine and 1,3-dicarbonyl compounds like 2,4-pentanedione. researchgate.net The use of such catalysts can lead to high yields of the desired pyrazole derivatives under mild reaction conditions. researchgate.net The catalyst can be recovered and reused for several cycles without a significant loss of activity, making the process more sustainable. researchgate.net

Copper-Catalyzed Tandem Reactions

Copper-catalyzed reactions have become a cornerstone in modern organic synthesis, and their application in the formation of pyrazoles is well-documented. nih.govacs.orglookchem.com These catalysts can facilitate a variety of transformations, including C-N bond formation and cyclization reactions, often under mild conditions.

One notable application is the copper-catalyzed tandem reaction of 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines with active acetonitrile (B52724) derivatives to construct pyrazolo[5,1-a]isoquinolines. nih.gov Copper(I) iodide (CuI) with heterocyclic ketene (B1206846) aminals as ligands has been shown to be an effective catalytic system for this transformation. nih.gov

Copper triflate (Cu(OTf)2) has been used to catalyze the synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones via a cross-dehydrogenative coupling under aerobic conditions. acs.org Furthermore, copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles. organic-chemistry.org An efficient copper-catalyzed condensation reaction for pyrazole synthesis has also been reported to proceed at room temperature without the need for an acid. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Pyrazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| CuI / Heterocyclic Ketene Aminals | 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines, active acetonitrile derivatives | Pyrazolo[5,1-a]isoquinolines | nih.gov |

| Cu(OTf)2 | Alkenyl hydrazones | Pyrene-pyrazole pharmacophores | acs.org |

| Copper-promoted | N,N-disubstituted hydrazines, alkynoates | Substituted pyrazoles | organic-chemistry.org |

| Copper catalyst | - | Pyrazoles (acid-free) | organic-chemistry.org |

This table summarizes selected examples of copper-catalyzed reactions for pyrazole synthesis.

Mechanism-Based Synthetic Elucidation

Understanding the reaction mechanism is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of pyrazoles from hydrazonoyl halides, for example, proceeds through the in-situ generation of a nitrilimine intermediate. capes.gov.br

In a typical reaction, a hydrazonoyl halide is treated with a base, such as triethylamine, to generate the reactive nitrilimine. mdpi.com This 1,3-dipole then undergoes a cycloaddition reaction with a suitable dipolarophile. The regioselectivity of this cycloaddition is a key aspect of the mechanism. For instance, in the reaction with active methylene (B1212753) reagents, the nucleophilic carbon of the active methylene compound attacks the carbon atom of the nitrilimine, followed by intramolecular cyclization and elimination of a molecule (e.g., water or ethanol) to afford the final pyrazole product. capes.gov.br

The proposed mechanism for the formation of 1H-pyrazole-1-carbothioamide derivatives from hydrazine hydrate, arylidene malononitrile, and isothiocyanates involves the initial formation of a thiosemicarbazide (B42300). biointerfaceresearch.com This is followed by a nucleophilic addition of the amino group to the activated double bond of the arylidene malononitrile, subsequent intramolecular cyclization, tautomerization, and finally, aerial oxidation to yield the target pyrazole. biointerfaceresearch.com

Chemical Transformations and Functionalization of Ethyl 3 Phenyl 1h Pyrazole 5 Carboxylate Derivatives

Ester Group Modifications

The ester group at the C5 position is a primary site for functionalization, offering access to a variety of other important chemical moieties.

Selective Hydrolysis Reactions

The ethyl ester of 3-phenyl-1H-pyrazole-5-carboxylate can be selectively hydrolyzed to its corresponding carboxylic acid, a key intermediate for further transformations. This reaction is typically carried out under basic conditions. For instance, alkaline hydrolysis provides a direct route to the carboxylate salt, which can then be neutralized to yield the free carboxylic acid. google.com This process is fundamental for preparing derivatives such as amides and acid chlorides. google.com

| Reaction | Reagents & Conditions | Product | Notes |

| Alkaline Hydrolysis | 1. Base (e.g., NaOH, KOH) 2. Acid workup | 3-phenyl-1H-pyrazole-5-carboxylic acid | A common and efficient method to unmask the carboxylic acid for further functionalization. google.com |

Conversion to Carboxylic Acid Chlorides, Amides, and Nitriles

Once converted to 3-phenyl-1H-pyrazole-5-carboxylic acid, the molecule can be further derivatized.

Carboxylic Acid Chlorides: The carboxylic acid is readily converted to the more reactive carboxylic acid chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netdergipark.org.trciac.jl.cn The resulting pyrazole-5-carbonyl chloride is a highly valuable intermediate for synthesizing amides and esters. researchgate.netciac.jl.cn

Amides: Pyrazole-5-carboxamides can be synthesized via several routes. The most common method involves reacting the pyrazole-5-carbonyl chloride with a primary or secondary amine. researchgate.netdergipark.org.tr Alternatively, direct amide coupling between the pyrazole-5-carboxylic acid and an amine can be accomplished using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide). organic-chemistry.orgnih.gov

Nitriles: The nitrile functional group can be introduced by the dehydration of the primary amide (pyrazole-5-carboxamide). This transformation can be effectively carried out using a mixture of thionyl chloride and a solvent like dimethylformamide (DMF). researchgate.net

| Starting Material | Reagents & Conditions | Product | Reference |

| 3-phenyl-1H-pyrazole-5-carboxylic acid | Thionyl chloride (SOCl₂) | 3-phenyl-1H-pyrazole-5-carbonyl chloride | researchgate.netciac.jl.cn |

| 3-phenyl-1H-pyrazole-5-carbonyl chloride | Amine (R-NH₂) | N-substituted-3-phenyl-1H-pyrazole-5-carboxamide | dergipark.org.tr |

| 3-phenyl-1H-pyrazole-5-carboxylic acid | Amine, Coupling Agent (e.g., HBTU) | N-substituted-3-phenyl-1H-pyrazole-5-carboxamide | organic-chemistry.org |

| 3-phenyl-1H-pyrazole-5-carboxamide | Thionyl chloride (SOCl₂), DMF | 3-phenyl-1H-pyrazole-5-carbonitrile | researchgate.net |

Reduction Reactions

The ester group can be reduced to a primary alcohol, providing another avenue for derivatization. Powerful reducing agents are required for this transformation. A common method involves the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. dergipark.org.tr This reaction converts the ethyl carboxylate group into a hydroxymethyl group, yielding (3-phenyl-1H-pyrazol-5-yl)methanol. dergipark.org.tr This alcohol can then be used in subsequent reactions, such as oxidation to form the corresponding aldehyde.

| Reaction | Reagents & Conditions | Product | Reference |

| Ester Reduction | Lithium aluminum hydride (LiAlH₄), Diethyl ether, 0 °C | (3-phenyl-1H-pyrazol-5-yl)methanol | dergipark.org.tr |

Pyrazole (B372694) Ring Functionalization

The pyrazole ring itself offers positions for substitution, primarily at the N1 nitrogen and, under certain conditions, at the C4 or C5 carbon atoms.

N-Alkylation and N-Functionalization Strategies

The acidic proton on the N1 nitrogen of the pyrazole ring is readily removed by a base, allowing for facile N-alkylation or N-arylation. This is the most common functionalization strategy for the pyrazole core. A variety of alkylating agents can be employed in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile (B52724). pharmaguideline.com For example, ethyl 3-phenyl-1H-pyrazole-5-carboxylate can be reacted with substituted benzyl (B1604629) halides to produce N-benzylated derivatives. pharmaguideline.com Other functionalization strategies include reaction with iodo-azetidines to introduce novel amino acid-like building blocks. researchgate.net Industrial-scale N-alkylation can also be performed using alcohols in the presence of a crystalline aluminosilicate (B74896) or aluminophosphate catalyst at high temperatures. researchgate.net

| Alkylating Agent | Base / Catalyst | Solvent | Product Type | Reference |

| 1-chloro-4-(chloromethyl)benzene | Potassium carbonate (K₂CO₃) | Acetonitrile | N-benzyl pyrazole | pharmaguideline.com |

| N-Boc-3-iodoazetidine | - | - | N-azetidinyl pyrazole | researchgate.net |

| Alcohol (R-OH) | Crystalline aluminosilicate | Gas phase (High Temp) | N-alkyl pyrazole | researchgate.net |

Reactions with Nucleophiles

The pyrazole ring is an electron-rich aromatic system, which generally makes it more susceptible to electrophilic substitution (preferentially at the C4 position) rather than nucleophilic attack. pharmaguideline.comresearchgate.netnih.gov However, the presence of the two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them potential sites for nucleophilic attack, particularly if a good leaving group is present. researchgate.net

While direct nucleophilic attack on the unsubstituted ring of ethyl 3-phenyl-1H-pyrazole-5-carboxylate is not commonly reported, derivatives containing a suitable leaving group at the C5 position (such as a halogen) can undergo nucleophilic substitution. For instance, studies on related pyrazole systems have shown that a 5-chloro-pyrazole derivative can react with sodium azide (B81097) to yield a 5-azido-pyrazole, demonstrating the viability of nucleophilic aromatic substitution at this position. researchgate.net This suggests that functionalization of the C5 position of the 3-phenyl-pyrazole scaffold is feasible, opening pathways to a wider array of derivatives.

| Reaction Type | Substrate Example | Nucleophile | Conditions | Product Example | Reference |

| Nucleophilic Aromatic Substitution | 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Sodium azide (NaN₃) | DMSO | 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

Formylation Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. organic-chemistry.orgijpcbs.com In the context of pyrazole derivatives, this reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgrsc.org

For ethyl 3-phenyl-1H-pyrazole-5-carboxylate and related structures, the formylation occurs at the C-4 position of the pyrazole ring, a position activated for electrophilic substitution. igmpublication.orgmdpi.comresearchgate.net The reaction of substituted acetophenone (B1666503) hydrazones with the Vilsmeier-Haack reagent leads to cyclization and subsequent formylation to yield 4-formylpyrazoles. igmpublication.orgthieme-connect.com This transformation is significant as the resulting 4-formyl-pyrazole-5-carboxylates are valuable intermediates for the synthesis of more complex heterocyclic structures. researchgate.netcymitquimica.comuni.lu

The general mechanism involves the formation of an electrophilic iminium species (the Vilsmeier reagent) which then attacks the electron-rich C-4 position of the pyrazole ring. Subsequent hydrolysis of the resulting intermediate furnishes the aldehyde. rsc.orgthieme-connect.com The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired formylated product. rsc.orgigmpublication.org For instance, the synthesis of ethyl 4-formyl-1-substituted-phenyl-1H-pyrazole-3-carboxylates has been achieved in excellent yields by reacting substituted phenyl hydrazones with the Vilsmeier reagent under controlled temperature conditions. rsc.org

Derivatization to Fused Heterocyclic Systems

The strategic functionalization of the ethyl 3-phenyl-1H-pyrazole-5-carboxylate core allows for the construction of various fused heterocyclic systems. These annulated structures often exhibit unique chemical and physical properties.

Pyrazolo[1,5-a]pyrazinone Synthesis

The synthesis of pyrazolo[1,5-a]pyrazinones can be achieved from 5-aminopyrazole precursors, which are accessible from pyrazole carboxylates. The cyclocondensation of 5-aminopyrazoles with appropriate dicarbonyl compounds or their equivalents is a common strategy. For example, the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with diketones under aqueous conditions can yield pyrazolo[1,5-a]pyrimidines with a high degree of regioselectivity. beilstein-journals.org While this example illustrates the formation of a pyrimidine (B1678525) ring, similar principles apply to the synthesis of the pyrazinone ring system, typically involving condensation with an α-keto acid or ester derivative.

Pyrazolo[5,1-c]nih.govresearchgate.netoxazinone Formation

The formation of pyrazolo[5,1-c] nih.govresearchgate.netoxazinone systems from ethyl pyrazole-5-carboxylate derivatives typically involves a multi-step sequence. A common approach begins with the conversion of the ester to a carbohydrazide (B1668358), followed by further reactions to build the oxazinone ring. For instance, reaction with chloroacetic acid can introduce a carboxymethyl group, which can then undergo cyclization.

Synthesis of Pyrazolo[5,1-a]isoquinolines and Pyrazolodiazepines

Pyrazolo[5,1-a]isoquinolines: The synthesis of pyrazolo[5,1-a]isoquinolines from pyrazole precursors can be accomplished through several methods. One notable approach is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of β-arylethylamides under acidic conditions. wikipedia.orgorganic-chemistry.orgslideshare.netresearchgate.netyoutube.com This reaction is a classic method for constructing the isoquinoline (B145761) core. More contemporary methods involve transition-metal-catalyzed annulation reactions. For example, ruthenium(II)-catalyzed C-H/N-H annulation of pyrazole derivatives with alkynes provides an efficient route to pyrazolo[5,1-a]isoquinolines. nio.res.innio.res.inresearchgate.net Another strategy involves the palladium-catalyzed Sonogashira coupling of 5-(2-bromophenyl)-1H-pyrazoles with terminal alkynes, followed by intramolecular hydroamination. nih.gov

Pyrazolodiazepines: The synthesis of pyrazolodiazepines generally involves the condensation of a pyrazole derivative containing two suitably positioned reactive groups with a diamine or a related precursor. Starting from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, the ester group can be converted to a carbohydrazide by reacting with hydrazine (B178648) hydrate. bibliomed.org This hydrazide can then be reacted with various reagents to form fused heterocyclic systems. For instance, cyclization with phthalic anhydride (B1165640) can lead to the formation of a pyrazol-2,3-dihydrophthalazine-1,4-dione, a type of fused diazepine (B8756704) system. bibliomed.org

Thiazole (B1198619) Ring Annulation and other Heterocycle Fusions

The fusion of a thiazole ring onto a pyrazole core results in pyrazolothiazole systems, a class of compounds with significant interest in medicinal chemistry. nih.govresearchgate.netnih.govtandfonline.com A common method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netnih.govsynarchive.comyoutube.com

Starting from a pyrazole derivative, an α-haloketone functionality can be introduced, which is then reacted with a thioamide or thiourea (B124793) to form the fused pyrazolothiazole. For example, 3-(bromoacetyl) derivatives can react with thiosemicarbazide (B42300) in a one-pot, multi-component reaction to yield thiazolyl-pyrazole derivatives. acgpubs.org The specific isomer of the pyrazolothiazole formed (e.g., pyrazolo[5,1-b]thiazole, pyrazolo[3,4-d]thiazole) depends on the starting materials and reaction conditions.

Pyrazolopyridazinone Systems

The synthesis of pyrazolopyridazinone systems from ethyl 3-phenyl-1H-pyrazole-5-carboxylate typically begins with the conversion of the ester to the corresponding carbohydrazide by treatment with hydrazine hydrate. nih.gov This pyrazole carbohydrazide is a key intermediate that can then undergo cyclization with a dicarbonyl compound or its equivalent to form the pyridazinone ring. For example, reaction with a β-ketoester can lead to the formation of a pyrazolopyridazinone derivative. The specific reaction conditions and the nature of the cyclizing agent will determine the final structure of the fused heterocyclic system.

Spectroscopic Characterization and Structural Elucidation of Pyrazole 5 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of ethyl 3-phenyl-1H-pyrazole-5-carboxylate provides distinct signals corresponding to the different types of protons present in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically exhibits a triplet at approximately 1.44 ppm, which is characteristic of the methyl (CH₃) protons of the ethyl group. This triplet arises from the coupling with the adjacent methylene (B1212753) (CH₂) protons, with a coupling constant (J) of about 7.2 Hz. The methylene protons, in turn, appear as a quartet around 4.44 ppm due to coupling with the methyl protons.

A singlet is observed at approximately 7.14 ppm, corresponding to the proton at the 4th position of the pyrazole (B372694) ring. The aromatic protons of the phenyl group at the 3-position of the pyrazole ring resonate in the range of 7.38 to 7.77 ppm. Specifically, a triplet at 7.38 ppm (J = 7.6 Hz) is assigned to one of the phenyl protons, a triplet at 7.46 ppm (J = 7.6 Hz) corresponds to two of the phenyl protons, and a doublet at 7.77 ppm (J = 7.6 Hz) is attributed to the remaining two phenyl protons. The broad singlet for the N-H proton of the pyrazole ring is also observed in the spectrum.

Slight variations in chemical shifts have been reported in the literature, which can be attributed to differences in solvent and experimental conditions. For instance, one study reported a triplet for the methyl protons in the range of 1.35-1.40 ppm (J = 6.9 Hz) and a quartet for the methylene protons between 4.32-4.41 ppm. In the same study, the pyrazole proton appeared as a singlet at 7.21 ppm, while the phenyl protons were observed as a multiplet between 7.30-7.36 ppm (3H) and 7.66-7.74 ppm (2H) nih.gov.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment | Reference |

| 1.44 | Triplet (t) | 7.2 | 3H | -CH₃ (ethyl ester) | wiley-vch.de |

| 4.44 | Quartet (q) | 7.2 | 2H | -CH₂ (ethyl ester) | wiley-vch.de |

| 7.14 | Singlet (s) | - | 1H | Pyrazole-H4 | wiley-vch.de |

| 7.38 | Triplet (t) | 7.6 | 1H | Phenyl-H | wiley-vch.de |

| 7.46 | Triplet (t) | 7.6 | 2H | Phenyl-H | wiley-vch.de |

| 7.77 | Doublet (d) | 7.6 | 2H | Phenyl-H | wiley-vch.de |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum in CDCl₃ provides further confirmation of the molecular structure by identifying the carbon skeleton. The methyl carbon of the ethyl ester typically resonates at approximately 14.2 ppm, while the methylene carbon appears around 61.1 ppm. The pyrazole ring carbons give rise to signals at approximately 105.1 ppm (C-4) and other values corresponding to C-3 and C-5. The carbons of the phenyl ring are observed at approximately 125.8, 128.7, 129.1, and 130.0 ppm wiley-vch.de.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

| Chemical Shift (δ) (ppm) | Assignment | Reference |

| 14.2 | -CH₃ (ethyl ester) | wiley-vch.de |

| 61.1 | -CH₂ (ethyl ester) | wiley-vch.de |

| 105.1 | Pyrazole-C4 | wiley-vch.de |

| 125.8 | Phenyl-C | wiley-vch.de |

| 128.7 | Phenyl-C | wiley-vch.de |

| 129.1 | Phenyl-C | wiley-vch.de |

| 130.0 | Phenyl-C | wiley-vch.de |

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, typically recorded using KBr pellets, displays characteristic absorption bands that correspond to the various functional groups. A significant absorption is observed for the carbonyl group (C=O) of the ester, which is a strong band usually appearing in the region of 1715-1730 cm⁻¹ nih.gov. The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring and the pyrazole ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. Other characteristic bands include those for C=N and C=C stretching in the aromatic and pyrazole rings, as well as C-O stretching of the ester group nih.govnih.gov.

Table 3: FT-IR Spectroscopic Data for Related Pyrazole-5-carboxylates

| Compound | ν(C=O) (cm⁻¹) | Other Notable Peaks (cm⁻¹) | Reference |

| Ethyl 1-(oxiran-2-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylate | 1721 | 2981, 1261, 1086, 1073, 764, 758, 693 | nih.gov |

| Ethyl 3-(4-chlorophenyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | 1715 | 3127, 2982, 2960, 1460, 1266, 1123, 1088 | nih.gov |

| Ethyl 3-(4-bromophenyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | 1716 | 3127, 2979, 1459, 1436, 1267, 1123, 1092 | nih.gov |

| Ethyl 3-(4-methoxyphenyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | 1726 | 3139, 2975, 2938, 2836, 1447, 1086, 1029 | nih.gov |

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a compound, which is crucial for determining its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

General Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. For Ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its derivatives, MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), provides crucial information.

In the analysis of pyrazole-oxadiazole conjugates derived from Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, ESI-MS was used to confirm the molecular weights of the synthesized compounds. For instance, the mass spectrum of one such derivative showed a molecular ion peak [M+H]⁺ at m/z 253, confirming its successful synthesis. rsc.org High-Resolution Mass Spectrometry (HRMS) has also been employed to determine the precise mass and elemental composition of more complex derivatives, lending further support to their proposed structures. researchgate.net For example, a derivative synthesized from the target compound, 5-(1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione, showed an [M+H]⁺ peak at 353.0868 in its HRMS spectrum, which closely matched the calculated value of 353.0872. researchgate.net

The fragmentation pattern in mass spectrometry offers insights into the molecule's structure. While detailed fragmentation studies for the parent compound are not extensively published, the analysis of its derivatives often involves the cleavage of the ester group and fragmentation of substituents on the pyrazole and phenyl rings.

Table 1: Selected Mass Spectrometry Data for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Derivatives

| Derivative | Ionization Method | Observed m/z ([M+H]⁺) | Reference |

|---|---|---|---|

| Pyrazole-oxadiazole conjugate | ESI | 253 | rsc.org |

| 5-(1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | HRMS | 353.0868 | researchgate.net |

| N'-(4-dimethylaminobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | MS | 334.5 ([M-H]⁺) | researchgate.net |

| 3-phenyl-1H-pyrazole-5-carbohydrazide | ESI-MS | 203.3 ([M+H]⁺) | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate itself is not detailed in the provided sources, several of its N-substituted derivatives have been thoroughly analyzed, offering significant insights into the core pyrazole structure.

For example, the crystal structure of Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by single-crystal X-ray diffraction. nih.goviucr.org The analysis revealed a triclinic crystal system with space group P1. iucr.org In this derivative, the pyrazole ring is not coplanar with the attached phenyl rings. The dihedral angle between the pyrazole ring and the 3-phenyl ring is reported to be 8.16 (3)°, while the angle with the N-substituted benzyl (B1604629) ring is significantly larger. nih.goviucr.org Specifically, in Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, the pyrazole ring forms dihedral angles of 6.97° with the phenyl ring at C3 and 79.25° with the 4-chlorobenzyl ring at N1. nih.goviucr.org

Similarly, the structure of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate was analyzed, showing two independent molecules in the asymmetric unit. researchgate.net The dihedral angle between the pyrazole and phenyl rings was found to be 42.9° in one molecule and 36.2° in the other. researchgate.net These studies consistently show that all bond lengths and angles within the pyrazole and ester moieties are within the expected ranges for sp² and sp³ hybridized atoms. nih.goviucr.orgresearchgate.net The crystal packing is often stabilized by intermolecular forces, including C-H···O hydrogen bonds. nih.goviucr.org

Table 2: Crystallographic Data for a Derivative: Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₁₇ClN₂O₂ | nih.goviucr.org |

| Molecular Weight | 340.80 | nih.goviucr.org |

| Crystal System | Triclinic | nih.goviucr.org |

| Space Group | P1 | iucr.org |

| a (Å) | 8.1815 (10) | nih.goviucr.org |

| b (Å) | 10.4039 (12) | nih.goviucr.org |

| c (Å) | 11.0969 (13) | nih.goviucr.org |

| α (°) | 109.981 (2) | nih.goviucr.org |

| β (°) | 90.107 (2) | nih.goviucr.org |

| γ (°) | 104.046 (2) | nih.goviucr.org |

| Volume (ų) | 857.43 (18) | nih.goviucr.org |

| Z | 2 | nih.gov |

| Temperature (K) | 298 | nih.goviucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, the π-systems of the phenyl and pyrazole rings are responsible for characteristic UV absorptions.

Studies on derivatives of this compound provide insight into its electronic properties. For instance, the catalytic oxidation of catechol to o-quinone, catalyzed by copper complexes of pyrazole-hydrazone derivatives, was monitored using a UV-Vis spectrometer by observing the absorbance of o-quinone at 390 nm. nih.govsemanticscholar.org While this application focuses on the product of a reaction involving a derivative, the synthesis of other complex derivatives, such as 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, also involved characterization using a UV-Vis spectrophotometer, indicating the technique's importance in confirming the presence of the chromophoric systems. researchgate.net

The specific absorption maxima (λmax) for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate itself are not explicitly stated in the provided results, but the conjugated system comprising the phenyl ring and the pyrazole ring is expected to show strong absorption bands in the UV region, typically between 200 and 400 nm.

Table 3: UV-Vis Spectroscopy Application Data

| Application | Derivative System | Monitored Wavelength (λmax) | Reference |

|---|---|---|---|

| Monitoring Catalytic Oxidation | Copper complexes of pyrazole-hydrazones | 390 nm (for o-quinone product) | nih.govsemanticscholar.org |

| General Characterization | 1,3,4-Oxadiazole (B1194373) derivatives | Not specified | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a sample, which are then compared to the theoretically calculated values based on the proposed chemical formula.

The synthesis of various heterocyclic compounds starting from or incorporating the Ethyl 3-phenyl-1H-pyrazole-5-carboxylate scaffold routinely employs elemental analysis for structural confirmation. researchgate.netresearchgate.net For example, in the development of pyrazole derivatives containing a 1,3,4-oxadiazole moiety, elemental analysis was a key part of the characterization process to confirm that the synthesized molecules had the correct elemental composition. researchgate.net Although the specific numerical data for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (C₁₂H₁₂N₂O₂) is not provided in the search results, the standard procedure involves comparing the experimental percentages of C, H, and N with the calculated values.

Table 4: Theoretical Elemental Composition of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (C₁₂H₁₂N₂O₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 66.65% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.60% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.96% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.80% |

Note: The values in Table 4 are theoretical and serve as a reference for experimental verification via elemental analysis.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Phenyl 1h Pyrazole 5 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for elucidating the fundamental characteristics of molecular systems. For Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, DFT studies have provided a comprehensive understanding of its structural and electronic nature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potentials (MEP)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov For pyrazole (B372694) derivatives, DFT calculations are employed to determine the energies of these orbitals and map their spatial distribution. derpharmachemica.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting the sites of chemical reactions. In pyrazole systems, the MEP can identify the most likely atoms to participate in electrophilic or nucleophilic attacks. nih.gov

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Theoretical vibrational analysis, performed using DFT, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the characteristic vibrational modes of the molecule. derpharmachemica.com The Potential Energy Distribution (PED) analysis further aids in assigning these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes of the functional groups present in Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This detailed assignment helps to confirm the molecular structure and provides insights into the bonding characteristics. For related pyrazole compounds, theoretical vibrational spectra have shown good correlation with experimental data. derpharmachemica.com

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity)

Global and local reactivity descriptors, derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. Parameters such as chemical potential, global hardness, and global electrophilicity index can be calculated from the HOMO and LUMO energies. derpharmachemica.com Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can pinpoint specific atoms in the pyrazole and phenyl rings, as well as the carboxylate group, that are most susceptible to chemical reactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a pivotal role in understanding the pathways of chemical reactions.

Transition State Analysis

The synthesis of pyrazoles, such as ethyl 3-phenyl-1H-pyrazole-5-carboxylate, is often achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). researchgate.net In the case of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, the likely precursors are a phenyl-substituted β-ketoester and hydrazine. The reaction mechanism, which has been the subject of computational studies, proceeds through several key intermediates and transition states.

The initial step of the reaction is the nucleophilic attack of a nitrogen atom of hydrazine on one of the carbonyl carbons of the β-dicarbonyl compound. This leads to the formation of a hemiaminal intermediate. The regioselectivity of this initial attack is a critical factor in determining the final substitution pattern of the pyrazole ring, especially when using substituted hydrazines like phenylhydrazine (B124118). organic-chemistry.org Computational models, often employing semi-empirical methods like PM3, have been used to rationalize the observed regioselectivity by analyzing the energies of the possible transition states. researchgate.net

Following the formation of the initial adduct, a series of intramolecular proton transfers and dehydration steps occur, leading to the cyclized intermediate, a 5-hydroxy-Δ2-pyrazoline. researchgate.net The dehydration of this intermediate to form the aromatic pyrazole ring is a key step, and the transition state for this elimination reaction is of significant interest. Density Functional Theory (DFT) calculations can be employed to model the geometry and energy of this transition state, providing insights into the reaction kinetics. For instance, studies on related pyrazole syntheses have shown that the dehydration of dihydroxypyrazolidine intermediates can be the kinetically controlling step that determines the isomeric ratio of the final products. researchgate.net

A general representation of the transition states in the Knorr synthesis of a pyrazole from a β-diketone and hydrazine is provided in the table below.

Interactive Table: Key Transition States in Knorr Pyrazole Synthesis

| Step | Description | Key Features of the Transition State |

| 1 | Nucleophilic attack of hydrazine on a carbonyl group | Elongated N-C bond being formed; partial positive charge on nitrogen and partial negative charge on the carbonyl oxygen. |

| 2 | Cyclization | Formation of a new N-C bond to form the five-membered ring; atomic arrangement approaching the geometry of the pyrazoline intermediate. |

| 3 | Dehydration | Elongated C-O and H-O bonds as water is eliminated; increasing double bond character in the pyrazole ring. |

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density distribution. nih.govmdpi.com For the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, particularly through a 1,3-dipolar cycloaddition pathway, MEDT can provide significant insights into the reaction mechanism and regioselectivity. The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a well-established method for pyrazole synthesis. nih.gov

Within the MEDT framework, the reactivity is governed by the changes in electron density along the reaction path. The global electron density transfer (GEDT) at the transition state is a key parameter that indicates the polar nature of the reaction. nih.gov For the cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile), a significant GEDT value suggests a polar mechanism, which often correlates with a lower activation barrier. researchgate.net

The regioselectivity of the cycloaddition can be rationalized by analyzing the nucleophilic and electrophilic Parr functions, which are derived from the spin density distribution. These functions help to identify the most favorable interactions between the atoms of the dipole and the dipolarophile. mdpi.com The formation of ethyl 3-phenyl-1H-pyrazole-5-carboxylate via the reaction of ethyl diazoacetate with phenylacetylene (B144264) would involve the interaction of the terminal nitrogen of the diazoacetate with one of the sp-hybridized carbons of the alkyne. MEDT allows for a detailed analysis of the electron density flow at the transition state to predict which regioisomer will be favored.

The mechanism of these cycloadditions can be further characterized by analyzing the topology of the Electron Localization Function (ELF). This analysis can reveal whether the reaction proceeds through a concerted or a stepwise mechanism and can characterize the nature of the intermediates involved. nih.gov For some 1,3-dipolar cycloadditions, MEDT studies have classified them as zwitterionic-type reactions, proceeding through a two-stage one-step mechanism. nih.gov

Interactive Table: MEDT Descriptors for a Hypothetical 1,3-Dipolar Cycloaddition Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

| MEDT Descriptor | Application to Pyrazole Synthesis | Expected Outcome for a Polar Reaction |

| Global Electron Density Transfer (GEDT) | Quantifies the net electron flow between the diazo compound and the alkyne at the transition state. | A significant GEDT value (e.g., >0.2 e) indicates a polar reaction with a lower activation energy. |

| Nucleophilic/Electrophilic Parr Functions | Predicts the most reactive sites on the reactants, thus determining the regioselectivity. | The most favorable interaction will be between the site with the highest nucleophilic Parr function on one reactant and the highest electrophilic Parr function on the other. |

| Electron Localization Function (ELF) | Characterizes the nature of bond formation along the reaction pathway. | Can distinguish between a concerted and a stepwise mechanism and identify any zwitterionic intermediates. |

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules like ethyl 3-phenyl-1H-pyrazole-5-carboxylate. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. By comparing the calculated chemical shifts with experimental data for related pyrazole derivatives, the structural assignment can be confidently made. For example, computational studies on pyrazole derivatives have shown good correlation between theoretical and experimental NMR data. nih.gov

The vibrational frequencies in the infrared (IR) and Raman spectra can also be calculated using DFT. nih.gov These calculations help in the assignment of the various vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the C=O group of the ester, the C=N and N-N bonds of the pyrazole ring, and the C-H bonds of the phenyl and ethyl groups can be predicted and compared with experimental FT-IR spectra.

The electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT) calculations. These simulations provide information about the electronic transitions, such as the n → π* and π → π* transitions, and the corresponding absorption maxima (λmax). researchgate.net For N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, UV-Vis spectra have been shown to exhibit absorption bands between 250 and 275 nm, which are attributed to the pyrazole ring.

Interactive Table: Predicted Spectroscopic Data for a Pyrazole Carboxylate Derivative

| Spectroscopic Technique | Parameter | Theoretical Value (Example) | Experimental Value (Example) | Reference |

| ¹H NMR | Chemical Shift (δ, ppm) of pyrazole H-4 | 7.17 | 7.17 | |

| ¹³C NMR | Chemical Shift (δ, ppm) of ester C=O | ~160-165 | ~162.5 | nih.gov |

| FT-IR | Vibrational Frequency (cm⁻¹) of C=O stretch | ~1700-1730 | ~1710 | |

| UV-Vis | Absorption Maximum (λmax, nm) | ~250-275 | ~260 |

Role in Advanced Organic Synthesis and Chemical Development

Strategic Intermediate for Complex Molecule Construction

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry and materials science, and ethyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a key building block for accessing this important class of compounds. mdpi.com Its utility as a strategic intermediate stems from the reactivity of its functional groups—the ester, the N-H of the pyrazole ring, and the aromatic phenyl ring—which allow for a variety of chemical transformations.

Researchers utilize this intermediate in the construction of a diverse range of complex molecules. The pyrazole core is a fundamental component in numerous small molecules that exhibit a wide spectrum of biological activities. mdpi.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can participate in condensation reactions. The nitrogen atoms of the pyrazole ring can be alkylated or arylated, providing a point of diversification for creating libraries of compounds.

Multi-component reactions (MCRs) are a powerful tool in modern organic synthesis, and pyrazole derivatives are often synthesized and elaborated using these efficient, one-pot procedures. researchgate.netmdpi.com For instance, the synthesis of densely functionalized dihydropyrano[2,3-c]pyrazoles can be achieved through multicomponent approaches, highlighting the role of pyrazole intermediates in rapidly building molecular complexity. mdpi.com These reactions are often atom-economical and align with the principles of green chemistry. researchgate.netnih.gov The synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, often begins with functionalized pyrazole intermediates like aminopyrazoles, which can be derived from precursors like ethyl 3-phenyl-1H-pyrazole-5-carboxylate. researchgate.net

Table 1: Examples of Complex Scaffolds Accessible from Pyrazole Intermediates

| Scaffold | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Dihydropyrano[2,3-c]pyrazoles | One-pot, multi-component condensation | Therapeutic agents | mdpi.com |

| Pyrano[2,3-c]pyrazoles | Tandem Michael-cyclization | Bioactive molecules | eurekaselect.com |

| Pyrazolo[3,4-b]pyridines | Cyclization from aminopyrazoles | Bioactive molecules | researchgate.net |

Development of Novel Organocatalysts and Chiral Auxiliaries

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has seen significant growth, with a focus on developing more efficient and selective catalysts. Pyrazole-containing molecules have emerged as promising scaffolds for the design of novel organocatalysts. eurekaselect.combenthamdirect.com Organocatalytic systems offer a reliable method for constructing complex molecular architectures in an enantioselective and diastereoselective manner, often avoiding the use of transition metals. benthamdirect.comresearchgate.net

Unsaturated pyrazolones, which can be derived from pyrazole esters, are key players in organocatalytic transformations, reacting with various substrates to form complex structures like spiro-cyclic pyrazolones and fused-pyrazolone heterocycles. eurekaselect.combenthamdirect.com These reactions are often facilitated by bifunctional organocatalysts, such as those derived from cinchona alkaloids, which can activate both the nucleophile and the electrophile. researchgate.net

Furthermore, the pyrazole structure itself can be incorporated into catalyst design. The adjacent nitrogen atoms and the acidic N-H proton can participate in catalysis, particularly in reactions involving hydrogen bonding. nih.gov For example, pyrazole-based ligands can be used to create bifunctional catalysts where a metal center provides Lewis acidity while the pyrazole N-H group acts as a Brønsted acid or a hydrogen bond donor. nih.gov This cooperative catalysis is crucial for promoting reactions like asymmetric 1,4-additions.

Ligand Design in Coordination Chemistry

The pyrazole moiety is an excellent ligand for a wide range of metal ions, making ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its derivatives valuable in coordination chemistry. researchgate.net Pyrazole-based ligands are attractive due to their structural versatility and the diverse coordination modes they can adopt. researchgate.netresearchgate.net They can act as neutral monodentate ligands or, upon deprotonation, as mono-anionic bridging ligands, facilitating the formation of di- or polynuclear complexes. nih.gov

The ester group on ethyl 3-phenyl-1H-pyrazole-5-carboxylate can be modified to introduce additional donor atoms, leading to the creation of polydentate ligands. For example, a closely related compound, ethyl 3-methylpyrazole-5-carboxylate, is used to synthesize ligands like dihydrobis(3-carboxyethyl-5-methylpyrazolyl)borate and bis(3-carboxy-5-methyl-1H-1-pyrazolyl)methane, which readily form complexes with metals such as Zn(II) and Cd(II). sigmaaldrich.com Similarly, pyrazole-acetamide ligands, which feature both N and O donor atoms, are used to construct polynuclear complexes that can serve as models for bioinorganic systems. nih.gov

These metal complexes have a wide range of potential applications, including in catalysis, as functional materials with interesting photoluminescent or optical properties, and as models for metalloproteins. bohrium.com The coordination environment around the metal center can be finely tuned by modifying the substituents on the pyrazole ring, making ligands derived from ethyl 3-phenyl-1H-pyrazole-5-carboxylate highly customizable for specific applications.

Table 2: Pyrazole-Derived Ligands in Coordination Chemistry

| Ligand Type | Metal Ions | Application | Reference |

|---|---|---|---|

| Pyrazole-acetamide | Cd(II), Cu(II), Fe(II) | Bioinorganic models, Antibacterial agents | nih.gov |

| Dihydrobis(pyrazolyl)borate | Various | Versatile chelating agents | sigmaaldrich.com |

| Bis(pyrazolyl)methane | Zn(II), Cd(II) | Coordination polymers | sigmaaldrich.com |

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in chemistry. nih.govresearchgate.net The synthesis of pyrazoles, including ethyl 3-phenyl-1H-pyrazole-5-carboxylate, has been a major focus of this "green" revolution. sci-hub.se Traditional methods for pyrazole synthesis often require harsh reaction conditions, toxic organic solvents, and long reaction times. researchgate.netsci-hub.se

Modern, eco-friendly approaches to pyrazole synthesis emphasize the use of green solvents (like water or ethanol), solvent-free conditions, alternative energy sources (such as microwave irradiation and ultrasonication), and recyclable catalysts. researchgate.netnih.govnih.gov

Key Green Synthetic Strategies:

Aqueous Synthesis: Water is an ideal green solvent, and several methods have been developed for synthesizing pyrazoles in aqueous media. researchgate.netthieme-connect.com These methods often use catalysts like taurine (B1682933) or cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. mdpi.comthieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. researchgate.netnih.gov This technique has been successfully applied to the synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds. nih.gov

Ultrasonication: Sonochemistry provides another energy-efficient route to pyrazoles, typically requiring a solvent like ethanol (B145695) but proceeding rapidly. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and environmental impact. The synthesis of pyrazoles has been achieved under solvent-free conditions at room temperature using catalysts like tetrabutylammonium (B224687) bromide. tandfonline.com Ball mill grinding is another solvent-free technique that has proven effective for synthesizing N-acyl pyrazoles. nih.gov

Table 3: Comparison of Green Synthesis Methods for Pyrazoles

| Method | Energy Source | Solvent | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | Conventional Heating | Water | Taurine, CTAB, CeO2/SiO2 | Environmentally benign, simple workup | mdpi.comthieme-connect.com |

| Microwave-Assisted | Microwaves | Solvent-free or Green Solvent | K2CO3, Lewis acids | Rapid, high yields, reduced energy use | researchgate.netnih.gov |

| Ultrasonication | Ultrasound | Ethanol | Magnetic nano-catalysts | Short reaction times, efficient | researchgate.netnih.gov |

| Ball Milling | Mechanical Energy | Solvent-free | H2SO4 (catalytic) | Versatile, eco-friendly, high yields | nih.gov |

These green methodologies are not only more sustainable but are also often more efficient and cost-effective, making them highly valuable for both academic research and industrial-scale production of pyrazole derivatives like ethyl 3-phenyl-1H-pyrazole-5-carboxylate. researchgate.netnih.gov

Future Research Trajectories and Methodological Innovations

Exploration of Novel Synthetic Pathways and Catalytic Systems

The classical Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, has been a foundational method for creating the pyrazole core. jk-sci.com However, this method can sometimes lead to mixtures of regioisomers, particularly with unsymmetrical dicarbonyls. researchgate.net Modern research focuses on overcoming these limitations through the development of novel catalytic systems that offer improved yields, regioselectivity, and milder reaction conditions.

Recent advancements have introduced a variety of catalysts that facilitate pyrazole synthesis with high efficiency. mdpi.comnih.gov These include metal-based catalysts, organocatalysts, and green, reusable catalysts. For instance, nano-ZnO has been employed as an eco-friendly catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776), offering excellent yields and short reaction times. nih.govnih.gov Other notable systems involve copper triflate, which catalyzes the reaction of α,β-ethylenic ketones with hydrazines, and silver-catalyzed reactions for the synthesis of trifluoromethyl-substituted pyrazoles. mdpi.comnih.gov One-pot, multicomponent reactions (MCRs) are also gaining popularity as they offer a streamlined approach to synthesizing structurally diverse pyrazoles with high atom economy. mdpi.comnih.gov

| Catalyst System | Reactants | Key Advantages | Reference |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Environmentally friendly, high yields (95%), short reaction times. | nih.govnih.gov |

| Copper Triflate / bmim | α,β-Ethylenic ketone, Substituted hydrazine | In situ oxidation to form 1,3,5-trisubstituted pyrazoles. | mdpi.comnih.gov |

| Silver Triflate (AgOTf) | Trifluoromethylated ynones, Aryl hydrazines | Highly regioselective, rapid reaction at room temperature, excellent yields. | mdpi.com |

| Palladium Nanoparticles (PdNPs) | In situ generated from Pd(OAc)2 | Environmentally friendly (PEG-400/H2O medium), Cu-free protocol. | mdpi.com |

| Amberlyst-70 | Hydrazines, 1,3-Diketones | Solid acid catalyst, easy work-up, good yields. | mdpi.com |

These innovative catalytic approaches represent a significant step forward, enabling the synthesis of complex pyrazole derivatives like Ethyl 3-phenyl-1H-pyrazole-5-carboxylate with greater control and sustainability.

Advanced Spectroscopic and Structural Characterization Techniques

The unambiguous structural elucidation of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogs is crucial for understanding their chemical properties and biological activities. Standard techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry form the bedrock of characterization. jocpr.comspast.org For Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, these methods confirm the presence of the ethyl ester, the phenyl ring, and the pyrazole core. nih.govasianpubs.org

Advanced NMR techniques, including 2D methods like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are increasingly employed for more complex pyrazole derivatives. mdpi.com These techniques provide definitive evidence of connectivity and spatial relationships between atoms, which is particularly useful for confirming regiochemistry in fused pyrazole systems. mdpi.com For instance, a NOESY spectrum can show through-space correlations between protons on the pyrazole ring and adjacent substituents, confirming their proximity. mdpi.com

| Technique | Information Obtained for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | Reference |

| ¹H NMR | Signals for aromatic protons (phenyl ring), pyrazole ring proton, and ethyl group (quartet and triplet). | nih.govasianpubs.org |

| ¹³C NMR | Resonances for carbonyl carbon (ester), aromatic carbons, and pyrazole ring carbons. | nih.gov |

| Mass Spectrometry (GC-MS) | Molecular ion peak confirming the molecular weight (216.24 g/mol ). | nih.gov |

| X-ray Crystallography | Precise 3D structure, bond angles, and intermolecular interactions. (CCDC Number: 114331) | nih.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester) and N-H stretching vibrations. | asianpubs.org |

The application of these combined advanced techniques ensures the accurate and detailed structural assignment of novel pyrazole compounds, which is a prerequisite for further research and application.

Integration of Machine Learning in Retrosynthesis and Reaction Prediction

A significant challenge in applying ML to heterocycle synthesis is the relative scarcity of specific reaction data compared to more common transformations. nih.govacs.org To address this, researchers are employing transfer learning, a technique where a model is pre-trained on a large, general dataset of chemical reactions and then fine-tuned on a smaller, more specialized dataset of heterocycle-forming reactions. nih.govacs.orgchemrxiv.org This approach allows the model to leverage general chemical knowledge to make more accurate predictions for specific, data-sparse tasks. nih.gov

Recent studies using Transformer-based models with transfer learning have shown a marked improvement in predicting retrosynthetic disconnections for heterocycles. nih.govacs.org For example, a mixed fine-tuned model achieved a top-1 accuracy of 36.5% for predicting ring-breaking disconnections in heterocycles, a significant increase over baseline models. nih.govchemrxiv.org Such tools can assist chemists by suggesting novel or non-intuitive synthetic pathways to targets like Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, potentially reducing the time and effort required for experimental discovery.

| Machine Learning Approach | Application in Heterocycle Synthesis | Key Finding | Reference |

| Transfer Learning | Overcomes low data availability for specific reaction classes. | Pre-training on large datasets improves performance on specialized tasks. | nih.govnih.gov |

| Transformer Models (seq2seq) | Predicts reactants from a target product (retrosynthesis). | Transformer-transfer-learning models show remarkably superior accuracy over baseline models. | nih.gov |

| Mixed Fine-Tuning | A specific transfer learning method for retrosynthesis. | Achieved 36.5% top-1 accuracy for heterocycle ring-breaking disconnections. | nih.govchemrxiv.orgchemrxiv.org |

| Multitask Learning | Training a model on general and specific datasets simultaneously. | Improves performance for ring-breaking disconnections while retaining general predictive ability. | acs.org |

The integration of these predictive models into the modern chemistry workflow promises to rationalize the synthetic design process, making the creation of complex pyrazoles more systematic and efficient.

Deeper Computational Mechanistic Understanding

While experimental studies provide crucial data on reaction outcomes, computational chemistry offers a molecular-level understanding of why reactions proceed in a certain way. For pyrazole synthesis, computational methods are being used to elucidate reaction mechanisms, rationalize regioselectivity, and predict the properties of new derivatives. rsc.orgnih.gov

Density Functional Theory (DFT) is a widely used method to study the geometry, electronic structure, and reactivity of molecules. researchgate.net DFT calculations can map out the entire reaction pathway for pyrazole formation, identifying transition states and intermediates. This allows researchers to determine the rate-limiting steps and understand the energetic factors that favor one regioisomeric product over another. researchgate.netmdpi.com For example, computational studies on the Knorr synthesis can explain how steric and electronic factors of the reactants influence the product distribution. researchgate.net

Recent mechanistic investigations have explored unconventional pathways, such as the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles, where kinetic and computational studies revealed a rate-determining initial oxidation step. rsc.orgnih.govumn.edu Other studies have used Molecular Electron Density Theory (MEDT) to explain the regioselectivity of [3+2] cycloaddition reactions that form pyrazole rings, providing insights into the electronic behavior governing the reaction. nih.gov

| Computational Method | Area of Investigation | Key Insights Provided | Reference |

| Density Functional Theory (DFT) | Reaction pathways, geometry optimization, reactivity descriptors. | Elucidates transition states, explains product regioselectivity, predicts electronic properties. | researchgate.net |

| Kinetic and Mechanistic Studies | Ti-mediated oxidative N-N coupling. | Revealed a rate-determining initial oxidation and ruled out a previously proposed disproportionation pathway. | nih.gov |

| Molecular Electron Density Theory (MEDT) | [3+2] Cycloaddition reactions. | Explains reaction regioselectivity based on the electronic structure and density of reactants. | nih.gov |

| Proton-Coupled Electron Transfer (PCET) Analysis | Catalytic cycles involving pyrazole ligands. | Elucidates the role of pyrazole N-H groups in facilitating bond cleavage and catalytic turnover. | mdpi.com |

By providing a detailed picture of reaction mechanisms, these computational tools not only deepen our fundamental understanding but also guide the rational design of more effective and selective synthetic methods for producing specific pyrazole isomers like Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Q & A

Q. What are the common synthetic methods for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, and how do their conditions differ?

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is typically synthesized via 1,3-dipolar cycloaddition or alkylation reactions. Two key methodologies include:

- Method A (1,3-Dipolar Cycloaddition): Reacting α-substituted vinyl phosphonates (e.g., vinylphosphonate 7a) with ethyl diazoacetate in THF using sodium hydride as a base at 50°C for 18 hours, yielding 82% after purification by column chromatography .

- Method B (Alkylation): Refluxing ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene and potassium carbonate in acetonitrile for 3 hours, followed by solvent removal and silica gel chromatography (82% yield) .

Key Considerations: Method A requires inert conditions (argon), while Method B uses a polar aprotic solvent (acetonitrile). Purification via column chromatography is critical for both.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. phenyl substituents: 6.97° and 79.25°) . Mercury software (Cambridge Crystallographic Data Centre) aids in visualizing intermolecular interactions like C–H⋯O hydrogen bonds .

- Spectroscopy: NMR (¹H/¹³C) confirms regiochemistry, while IR identifies carbonyl (C=O) and NH stretching vibrations. LC-MS and elemental analysis validate purity .

Q. What are the key physical properties and safety considerations when handling this compound?

- Physical Properties: Density = 1.196 g/cm³, boiling point = 427.9°C (760 mmHg), and vapor pressure = 1.58E-07 mmHg at 25°C .

- Safety: Non-hazardous per GHS classification, but standard precautions apply: avoid inhalation, use PPE (gloves, goggles), and store in a cool, dry, well-ventilated area . In case of skin contact, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in reported biological activities of this compound?

While Ethyl 3-phenyl-1H-pyrazole-5-carboxylate was inactive in anticancer screens , other pyrazole derivatives exhibit antitumor, antimicrobial, or anti-inflammatory activities . To resolve discrepancies:

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) and evaluate bioactivity.

- Assay Conditions: Control variables like cell lines, concentrations, and solvent (e.g., DMSO vs. aqueous buffers) to ensure reproducibility.

- Data Validation: Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm findings .

Q. What methodologies are employed to study the crystal packing and intermolecular interactions in its structure?

- Crystallographic Refinement: SHELXL refines structural parameters (e.g., anisotropic displacement, hydrogen atom placement) using high-resolution data .

- Packing Analysis: Mercury’s Materials Module identifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal lattices) and calculates packing similarity .

- Thermal Ellipsoid Plots: Visualize atomic displacement parameters to assess disorder or dynamic motion in the crystal .

Q. How does the choice of base and solvent influence the reaction mechanism in its synthesis via 1,3-dipolar cycloaddition?

- Base Selection: Sodium hydride (NaH) deprotonates the diazo compound, generating a reactive dipole. Alternative bases (e.g., DBU) may alter regioselectivity or side-product formation .

- Solvent Effects: THF’s moderate polarity stabilizes intermediates without competing nucleophilicity. Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification.

- Mechanistic Insights: Computational studies (DFT) can model transition states to predict regiochemical outcomes and optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products